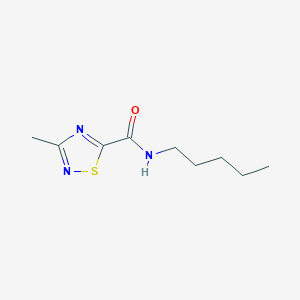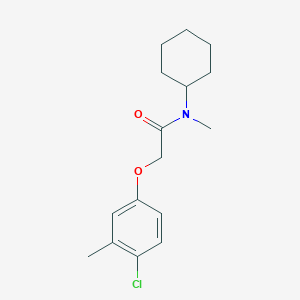![molecular formula C20H16ClN3O3S B2520561 N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 923132-80-3](/img/structure/B2520561.png)
N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, is a structurally complex molecule that is likely to have significant biological activity given the presence of a benzofuro[3,2-d]pyrimidin ring system and a chlorophenyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules that can help us infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic heterocyclic components. For instance, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran followed by a subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . This suggests that the synthesis of our compound of interest may also involve the reaction of a chlorophenyl acetamide with a heterocyclic sulfur-containing compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography, NMR, and IR spectroscopy . These compounds often exhibit a folded conformation where the pyrimidine ring is inclined at various angles to the benzene ring, as seen in the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its 3-chlorophenyl analog . This suggests that our compound may also exhibit a non-planar structure, which could influence its biological interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds is not directly discussed in the provided papers. However, the presence of functional groups such as amides, chlorophenyl, and a pyrimidine ring in related compounds indicates potential sites for further chemical reactions, such as substitutions or conjugation with other molecules, which could be relevant for the compound's biological activity or further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored using computational methods such as density functional theory (DFT). These studies reveal information about vibrational signatures, hydrogen bonding interactions, and electronic structure . For example, vibrational spectroscopic analysis can provide insights into the stability of the molecule and the nature of its intermolecular interactions, as seen in the study of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide . Such analyses are crucial for understanding how the compound might interact with biological targets or how it might behave in different environments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of related compounds, emphasizing their potential as antifolates, which are compounds inhibiting the enzyme dihydrofolate reductase (DHFR) critical for DNA synthesis. For instance, studies on classical and nonclassical antifolates highlight the design and synthesis of compounds as potential DHFR inhibitors with applications in cancer therapy (Gangjee et al., 2007). Additionally, crystallographic studies provide insights into the molecular structures, offering a foundation for understanding the compound's interactions and stability (Subasri et al., 2016).
Antimicrobial and Antitumor Applications
Several compounds structurally related to N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their antimicrobial and antitumor properties. Research demonstrates the potential of these compounds as dual inhibitors of thymidylate synthase and DHFR, suggesting their utility in treating bacterial infections and cancer (Gangjee et al., 2008). Moreover, vibrational spectroscopic studies and quantum mechanical analyses have been utilized to characterize antiviral active molecules, highlighting their stability and interactions at the molecular level (Jenepha Mary et al., 2022).
Material Science Applications
In the realm of materials science, related compounds have been synthesized and analyzed for their potential in creating high-refractive-index polymers with small birefringence, suitable for advanced optical materials applications. Such research underscores the versatility of these compounds beyond pharmacological uses, demonstrating their relevance in developing new materials with specific optical properties (Tapaswi et al., 2015).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-2-24-19(26)18-17(12-7-3-6-10-15(12)27-18)23-20(24)28-11-16(25)22-14-9-5-4-8-13(14)21/h3-10H,2,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZMRPBBHSMDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)
![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)
![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)
![N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2520490.png)
![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)
![(6-methoxy-1H-indol-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2520496.png)


![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate](/img/structure/B2520500.png)